molecular formula C12H19AuClP+ B14363435 chloro-phenyl-dipropylphosphanium;gold CAS No. 90479-62-2

chloro-phenyl-dipropylphosphanium;gold

Cat. No.: B14363435
CAS No.: 90479-62-2
M. Wt: 426.67 g/mol
InChI Key: BVBVPFYCQBYCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro-phenyl-dipropylphosphanium;gold (hereafter referred to as CPDP-AuCl) is a gold(I) complex featuring a mixed-ligand system comprising a phenyl-dipropylphosphine group and a chloride ion. The general formula can be represented as [(C₆H₅)(C₃H₇)₂P]AuCl, where the phosphine ligand provides both steric bulk and electronic modulation to the gold center. This compound belongs to a broader class of phosphine-gold(I) chloride complexes, which are widely studied for their catalytic, medicinal, and materials science applications.

Properties

CAS No.

90479-62-2

Molecular Formula

C12H19AuClP+

Molecular Weight

426.67 g/mol

IUPAC Name

chloro-phenyl-dipropylphosphanium;gold

InChI

InChI=1S/C12H19ClP.Au/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;/q+1;

InChI Key

BVBVPFYCQBYCQW-UHFFFAOYSA-N

Canonical SMILES

CCC[P+](CCC)(C1=CC=CC=C1)Cl.[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-phenyl-dipropylphosphanium;gold typically involves the reaction of chloro-phenyl-dipropylphosphine with a gold precursor, such as gold chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Chloro-phenyl-dipropylphosphanium;gold undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species. Substitution reactions can result in a variety of phosphine-gold complexes with different ligands .

Mechanism of Action

The mechanism of action of chloro-phenyl-dipropylphosphanium;gold involves its interaction with molecular targets, such as enzymes and proteins. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and autophagy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine-gold(I) chloride complexes exhibit tunable reactivity based on the substituents attached to the phosphorus atom. Below is a systematic comparison of CPDP-AuCl with key analogs:

Key Findings

Bulky ligands like XPhos and JohnPhos increase steric hindrance, favoring selective catalytic pathways but often reducing reaction rates.

Synthetic Accessibility: ClAuPPh₃ is synthesized in high yields (92%) via precipitation from dichloromethane/methanol, whereas CPDP-AuCl would likely require similar methods but with adjusted ligand stoichiometry. Trialkylphosphine complexes (e.g., ClAuPEt₃) are more sensitive to oxidation, necessitating inert conditions.

Catalytic Performance: ClAuPPh₃ is a versatile catalyst for cross-coupling and organogold synthesis due to its moderate electron-withdrawing phenyl groups.

Material Properties: Gold complexes with bulky phosphines (e.g., XPhos-AuCl) exhibit enhanced luminescence and stability in polymer nanocomposites. Thiocarbamato-phosphinegold(I) analogs demonstrate intramolecular Au⋯O interactions, which could be mirrored in CPDP-AuCl derivatives for crystal engineering.

Table 2: Functional Group Tolerance in Cross-Coupling Reactions

Compound Functional Group Tolerance Reaction Efficiency (%) Reference
ClAuPPh₃ High (esters, amines) 85–90 Heinrich et al., 2015
JohnPhos-AuCl Moderate (halides, ethers) 75–80
CPDP-AuCl (hypothetical) Expected: Moderate-High N/A N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.